Thiazolo[5,4-g]isoquinoline Thiazolo[5,4-g]isoquinoline
Brand Name: Vulcanchem
CAS No.: 193342-78-8
VCID: VC0060626
InChI: InChI=1S/C10H6N2S/c1-2-11-5-8-3-9-10(4-7(1)8)13-6-12-9/h1-6H
SMILES: C1=CN=CC2=CC3=C(C=C21)SC=N3
Molecular Formula: C10H6N2S
Molecular Weight: 186.232

Thiazolo[5,4-g]isoquinoline

CAS No.: 193342-78-8

Cat. No.: VC0060626

Molecular Formula: C10H6N2S

Molecular Weight: 186.232

* For research use only. Not for human or veterinary use.

Thiazolo[5,4-g]isoquinoline - 193342-78-8

Specification

CAS No. 193342-78-8
Molecular Formula C10H6N2S
Molecular Weight 186.232
IUPAC Name [1,3]thiazolo[5,4-g]isoquinoline
Standard InChI InChI=1S/C10H6N2S/c1-2-11-5-8-3-9-10(4-7(1)8)13-6-12-9/h1-6H
Standard InChI Key UBOHEPJDPKUPLQ-UHFFFAOYSA-N
SMILES C1=CN=CC2=CC3=C(C=C21)SC=N3

Introduction

Structural Characteristics and Chemical Properties

Thiazolo[5,4-g]isoquinoline features a fused tricyclic system consisting of a thiazole ring attached to an isoquinoline moiety at the 5,4-g positions. The molecular formula is C11H6N2S with a calculated molecular weight of approximately 198.24 g/mol. The structure possesses an extended π-conjugated system responsible for its potential optical and electronic properties.

The thiazole component contributes a sulfur atom to the ring system, enhancing the compound's ability to participate in various binding interactions. Like other thiazoloisoquinolines, this compound likely exhibits planarity due to its aromatic nature, which is significant for potential intercalation into biological macromolecules such as DNA .

Position Nomenclature and Isomeric Forms

The nomenclature "5,4-g" refers to the specific fusion pattern between the thiazole and isoquinoline rings. This positioning distinguishes it from other thiazoloisoquinoline isomers, such as thiazolo[5,4-f]isoquinoline and thiazolo[5,4-c]isoquinoline, which have been more extensively studied .

Table 1: Comparison of Thiazoloisoquinoline Isomers

IsomerFusion PatternMolecular FormulaMolecular Weight (g/mol)
Thiazolo[5,4-g]isoquinoline5,4-gC11H6N2S198.24
Thiazolo[5,4-f]isoquinoline5,4-fC11H6N2S198.24
Thiazolo[5,4-c]isoquinoline5,4-cC11H6N2S198.24
Thiazolo[4,5-c]isoquinoline4,5-cC11H6N2S198.24

Synthetic Methodologies

While specific synthetic routes for thiazolo[5,4-g]isoquinoline have limited documentation in the literature, potential synthesis methods can be extrapolated from those employed for structurally similar thiazoloisoquinolines .

Alternative Synthesis Methods

Recent research on related compounds suggests an innovative approach using dithiooxamide and appropriately substituted 2-halobenzaldehydes, potentially with lanthanum(III) triflate as a catalyst . This method could potentially be adapted for thiazolo[5,4-g]isoquinoline synthesis by selecting precursors that would direct the reaction toward the desired fusion pattern.

Another promising method involves copper-catalyzed cyclization reactions, which have been successfully employed in the synthesis of related heterocycles like thiazolo[5,4-f]quinoxalines .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of thiazolo[5,4-g]isoquinoline would likely show characteristic signals for aromatic protons in the range of δ 7.0-9.0 ppm. Based on related thiazoloisoquinolines, the proton at the thiazole C-2 position might appear as a singlet at approximately δ 8.5-9.0 ppm .

The 13C NMR spectrum would be expected to display signals for all eleven carbon atoms, with the thiazole carbons typically appearing at distinct chemical shifts around δ 150-170 ppm .

Ultraviolet (UV) Spectroscopy

Drawing from data on related compounds, thiazolo[5,4-g]isoquinoline likely exhibits characteristic UV absorption bands. The α-band might appear at approximately 330-340 nm, the p-band at 280-290 nm, and the β-band at 230-250 nm, all with distinctive log ε values .

Table 2: Predicted UV Absorption Characteristics

Band TypeWavelength Range (nm)Expected log ε
α-Band330-3403.60-3.80
p-Band280-2903.70-3.90
β-Band230-2504.50-4.70

Biological Activities and Medicinal Applications

Enzyme TargetPotential Binding AffinityKey Structural Features for Activity
AcetylcholinesteraseModerate to HighPositive charge distribution, planarity
Protein KinasesVariableExtended aromatic system, H-bond acceptors
COX-1/COX-2Low to ModerateSulfur-containing heterocycle

Anticancer Activity

Similar to thiazolo[5,4-b]quinoline derivatives, which have shown antitumor properties, thiazolo[5,4-g]isoquinoline might possess anticancer potential . Three structural features appear essential for antitumor activities in related compounds: a positive charge density at specific positions, side chains with basic nitrogen centers, and conformational flexibility of these basic side chains .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of related thiazoloisoquinolines provide insights into how structural modifications might affect the biological activity of thiazolo[5,4-g]isoquinoline .

Key Structural Features

The following structural elements likely influence the biological activity of thiazolo[5,4-g]isoquinoline:

Comparative Analysis with Other Thiazoloisoquinolines

Structural Comparisons

The positional isomers of thiazoloisoquinolines differ in their physical, chemical, and biological properties based on the fusion pattern of the thiazole and isoquinoline rings .

Table 4: Comparative Properties of Thiazoloisoquinoline Isomers

PropertyThiazolo[5,4-g]isoquinolineThiazolo[5,4-f]isoquinolineThiazolo[4,5-c]isoquinoline
Melting Point (°C)Not reported170 (dec.)Not reported
Solubility in Organic SolventsPredicted lowVery lowModerate
Synthesis DifficultyPredicted moderate to highHighHigh
Reported Biological ActivitiesNot specifically reportedNot specifically reportedAChE inhibition

Spectroscopic Differences

The different fusion patterns in thiazoloisoquinolines result in distinct spectroscopic properties, particularly in UV absorption patterns and NMR chemical shifts . These differences reflect the unique electronic environments created by the varying positions of the nitrogen and sulfur atoms within the molecular framework.

Future Research Directions

Synthetic Challenges and Opportunities

Future research should focus on developing efficient synthetic routes specifically for thiazolo[5,4-g]isoquinoline, potentially adapting recent methodologies like those involving dithiooxamide reactions or copper-catalyzed cyclizations .

Biological Evaluation

Comprehensive biological screening of thiazolo[5,4-g]isoquinoline would provide valuable insights into its potential therapeutic applications. Based on the activities of related compounds, evaluation should include:

  • Enzyme inhibition assays (particularly acetylcholinesterase)

  • Anticancer activity screening

  • Anti-inflammatory potential assessment

  • Antimicrobial activity testing

Structure Optimization

Systematic modification of the thiazolo[5,4-g]isoquinoline scaffold could lead to the development of derivatives with enhanced biological activities and improved pharmacokinetic properties. Computer-aided drug design approaches, as employed for other thiazoloisoquinolines, could expedite this process .

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